Potassium trifluoro(4-methoxybenzyl)borate
Overview
Description
Scientific Research Applications
1. Role in the Synthesis of Alanine Derivatives
Potassium trifluoro(organo)borates have been instrumental in synthesizing alanine derivatives. These organoboron derivatives react with various dehydroamino esters, catalyzed by rhodium complexes. This process results in the formation of alanine derivatives with diverse amino protecting groups, demonstrating good to high yields (Navarre, Darses, & Genêt, 2004).
2. In the Development of HGF-mimetic Agents
Boron-containing derivatives, including potassium trifluoro(4-methoxybenzyl)borate, were synthesized as potential Hepatocyte Growth Factor (HGF)-mimetic agents. These compounds were created using various chemical reactions, such as the Miyaura borylation reaction, indicating the versatility of potassium trifluoro(4-methoxybenzyl)borate in synthetic chemistry (Das, Tang, & Sanyal, 2011).
3. Application in Imines Formation
Potassium trifluoro(4-methoxybenzyl)borate is utilized in the formation of various imines. This includes the condensation of amides or amines with carbonyl compounds. The process is simple and operates at room temperature, with the resulting products obtained without the need for special workup or isolation procedures (Reeves et al., 2015).
4. Enhancing Reactivity in Organic Chemistry
This compound, as a highly stable organoboron derivative, has emerged as a promising alternative to other organoboron reagents in organic chemistry. It shows interesting reactivity not only through the formation of difluoroboranes but also in transmetallation reactions with transition metals. In many reactions, it has been more reactive than boronic acids or esters, indicating its utility in various organic transformations (Darses & Genêt, 2003).
5. In Enantioselective Conjugate Additions
Potassium trifluoro(4-methoxybenzyl)borate has been used in efficient and enantioselective conjugate additions to α,β-unsaturated esters. This reaction, catalyzed by chiral rhodium(I) complexes, produces Michael adducts with high yields and enantiomeric excesses, showcasing its potential in asymmetric synthesis (Navarre, Pucheault, Darses, & Genêt, 2005).
Safety And Hazards
properties
IUPAC Name |
potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-8-4-2-7(3-5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVMFMOAPUMWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672220 | |
Record name | Potassium trifluoro[(4-methoxyphenyl)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(4-methoxybenzyl)borate | |
CAS RN |
900810-91-5 | |
Record name | Potassium trifluoro[(4-methoxyphenyl)methyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.